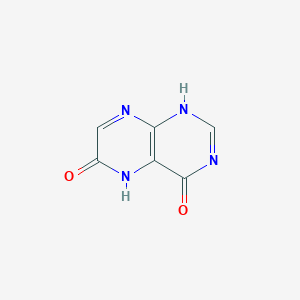
1,5-dihydropteridine-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-dihydropteridine-4,6-dione is a heterocyclic organic compound with a molecular formula of C7H6N2O2. It is also known as quinoid dihydropteridine, pterin-6-one, and 2,4-dioxo-6-hydroxypteridine. This compound plays a crucial role in the synthesis of tetrahydrobiopterin (BH4), an essential cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and nitric oxide synthase.
作用機序
The mechanism of action of 1,5-dihydropteridine-4,6-dione is primarily related to the synthesis of BH4. BH4 is an essential cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and nitric oxide synthase. These enzymes play a crucial role in the synthesis of neurotransmitters, including dopamine, norepinephrine, and serotonin. BH4 also plays a crucial role in the production of nitric oxide, a potent vasodilator that regulates blood pressure and blood flow.
Biochemical and Physiological Effects:
1,5-dihydropteridine-4,6-dione has various biochemical and physiological effects. It is essential for the synthesis of BH4, which plays a crucial role in the synthesis of neurotransmitters and nitric oxide. BH4 deficiency is associated with various genetic disorders, including phenylketonuria, which affects the breakdown of the amino acid phenylalanine. BH4 deficiency can also lead to hyperphenylalaninemia, a condition characterized by high levels of phenylalanine in the blood. 1,5-dihydropteridine-4,6-dione is also involved in the synthesis of pterins, which are important biomolecules involved in various physiological processes, including neurotransmitter synthesis and immune response.
実験室実験の利点と制限
1,5-dihydropteridine-4,6-dione has several advantages and limitations for lab experiments. It is a stable compound that can be easily synthesized using various methods. However, its synthesis requires the use of hazardous chemicals, including potassium permanganate and lead tetraacetate. It is also a relatively expensive compound, which limits its use in large-scale experiments.
将来の方向性
1,5-dihydropteridine-4,6-dione has various future directions for scientific research. One of the most promising areas of research is the development of new methods for the synthesis of BH4 and pterins. These biomolecules have various therapeutic applications, including the treatment of genetic disorders and neurological diseases. Another promising area of research is the development of new drugs that target the enzymes involved in the synthesis of BH4 and pterins. These drugs could potentially be used to treat various diseases associated with BH4 deficiency, including phenylketonuria and hyperphenylalaninemia.
合成法
1,5-dihydropteridine-4,6-dione can be synthesized by the oxidation of dihydropteridine with potassium permanganate or by the oxidation of 6-hydroxymethylpterin with lead tetraacetate. It can also be obtained by the hydrolysis of 6,7-dimethyl-5,6,7,8-tetrahydropteridine-2,4-dione.
科学的研究の応用
1,5-dihydropteridine-4,6-dione has various scientific research applications. It is used as a precursor for the synthesis of BH4, an essential cofactor for several enzymes. BH4 deficiency is associated with various genetic disorders, including phenylketonuria, a metabolic disorder that affects the breakdown of the amino acid phenylalanine. 1,5-dihydropteridine-4,6-dione is also used in the synthesis of pterins, which are important biomolecules involved in various physiological processes, including neurotransmitter synthesis and immune response.
特性
製品名 |
1,5-dihydropteridine-4,6-dione |
|---|---|
分子式 |
C6H4N4O2 |
分子量 |
164.12 g/mol |
IUPAC名 |
1,5-dihydropteridine-4,6-dione |
InChI |
InChI=1S/C6H4N4O2/c11-3-1-7-5-4(10-3)6(12)9-2-8-5/h1-2H,(H,10,11)(H,7,8,9,12) |
InChIキー |
BJZIBODCUPQTSW-UHFFFAOYSA-N |
異性体SMILES |
C1=NC2=C(C(=O)N=CN2)NC1=O |
SMILES |
C1=NC2=C(C(=O)N=CN2)NC1=O |
正規SMILES |
C1=NC2=C(C(=O)N=CN2)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




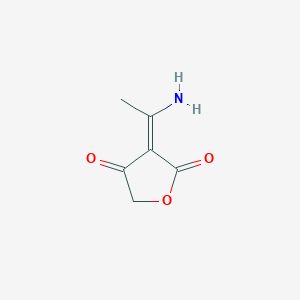

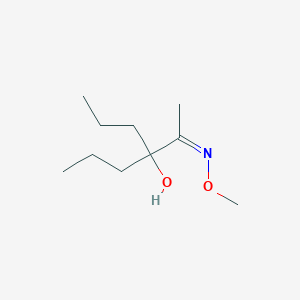
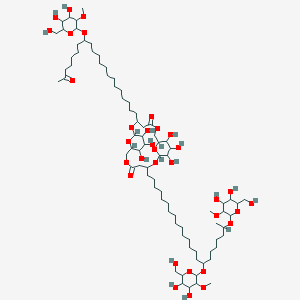
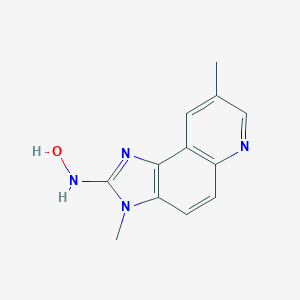

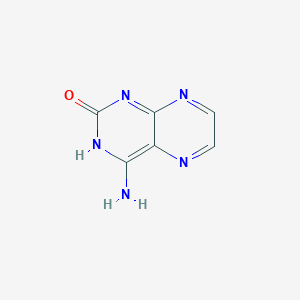
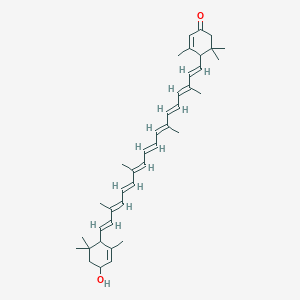
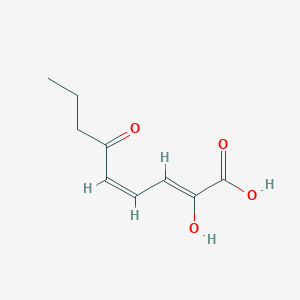
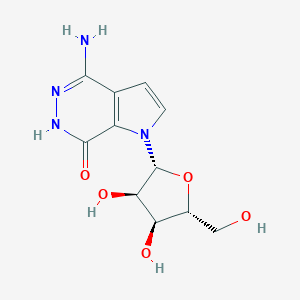
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B232774.png)

